N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S3/c1-26(22,23)10-4-5-11-13(8-10)25-15(17-11)19-14(21)12-9-24-16(18-12)20-6-2-3-7-20/h2-9H,1H3,(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOPYYFCXIZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)N4C=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a benzo[d]thiazole moiety, a pyrrole ring, and a carboxamide functional group. Its molecular formula is , and it has been synthesized through various chemical pathways that involve the formation of thiazole derivatives.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It potentially binds to receptors, modulating signal transduction pathways that affect cell proliferation and survival.
- DNA Interaction : There is evidence suggesting that the compound can intercalate into DNA, influencing gene expression and cellular behavior .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of electron-donating groups in the phenyl ring has been correlated with enhanced cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 | Apoptosis induction |
| Compound 2 | Jurkat | 1.98 ± 1.22 | Bcl-2 inhibition |
Anticonvulsant Activity
Some thiazole-based compounds have demonstrated anticonvulsant properties. For example, certain derivatives have shown high efficacy in animal models for epilepsy, indicating potential therapeutic applications in seizure disorders .
Study on Antitumor Effects
A study evaluated the antitumor effects of a related thiazole compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis pathways, with molecular dynamics simulations revealing interactions with Bcl-2 proteins, which are crucial for regulating apoptosis .
Study on Enzyme Inhibition
Another study focused on the inhibition of CK1δ by thiazole derivatives. The compound was found to be a potent inhibitor with an IC50 value of 0.040 µM, showcasing its potential as a therapeutic agent against diseases where CK1δ plays a role .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives indicates that specific substitutions on the thiazole ring significantly affect biological activity:
- Electronegative Substituents : The presence of electronegative groups enhances binding affinity and biological activity.
- Ring Modifications : Alterations in the structure of the pyrrole or thiazole rings can lead to varying degrees of enzyme inhibition and receptor binding efficacy.
Scientific Research Applications
Antimicrobial Properties
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with similar structures exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study: Antimicrobial Evaluation
A study conducted on thiazole derivatives demonstrated that compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against Bacillus subtilis and Aspergillus niger, indicating promising antimicrobial potential .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.
Case Study: Anticancer Screening
A related study involving thiazole derivatives reported significant cytotoxic effects against MCF7 cells, with some compounds exhibiting IC50 values below 10 µM . Molecular docking studies further supported these findings by demonstrating effective binding interactions with key cancer-related targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzo[d]thiazole core, substituents, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound may improve solubility compared to the trifluoromethyl group in ’s compound, which is more lipophilic and electron-withdrawing .
Biological Target Specificity :
- The coumarin-benzimidazole hybrid in ’s compound shows broad antimicrobial activity, whereas the target compound’s thiazole-pyrrole system may favor kinase inhibition due to its planar aromaticity .
Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to ’s protocol, involving carboxylate hydrolysis and amide coupling . In contrast, ’s compound requires a pyrimidinone-thioacetamide intermediate, complicating scalability .
Research Findings and Limitations
- Antimicrobial Potential: While the target compound shares a benzo[d]thiazole scaffold with ’s antimicrobial agent, its methylsulfonyl group may reduce membrane permeability compared to the methoxy-substituted analog .
- Kinase Inhibition : Structural alignment with ’s thiazole-carboxamide inhibitors suggests the target compound may inhibit kinases like EGFR or CDK2, though experimental validation is lacking .
- Toxicity Profile: No direct data exists for the target compound, but analogs with sulfonyl groups (e.g., ) show moderate cytotoxicity (CC₅₀ > 10 µM) .
Preparation Methods
Sulfonation of 2-Aminothiophenol
Initial sulfonation employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C:
2-Aminothiophenol + ClSO₃H → 2-Amino-5-sulfobenzenethiol (85% yield)
Subsequent methylation with dimethyl sulfate (Me₂SO₄) in alkaline aqueous THF installs the methylsulfonyl group:
2-Amino-5-sulfobenzenethiol + Me₂SO₄ → 2-Amino-5-(methylsulfonyl)benzenethiol (78% yield)
Thiazole Ring Cyclization
Treatment with potassium thiocyanate (KSCN) and bromine in acetic acid induces cyclization:
2-Amino-5-(methylsulfonyl)benzenethiol + KSCN + Br₂ → 6-(Methylsulfonyl)benzo[d]thiazol-2-amine (72% yield)
Key Parameters
- Temperature: 50°C
- Reaction Time: 6 hr
- Purification: Recrystallization from ethanol/water (3:1)
Preparation of 2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic Acid
Hantzsch Thiazole Synthesis
Condensation of ethyl 2-bromoacetoacetate with pyrrole-1-carbothioamide in anhydrous DMF:
Pyrrole-1-carbothioamide + Ethyl 2-bromoacetoacetate → Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate (81% yield)
Optimized Conditions
- Catalyst: Triethylamine (2 eq)
- Temperature: Reflux (110°C)
- Time: 8 hr
Ester Hydrolysis
Basic hydrolysis with 2M NaOH in THF/water (4:1):
Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate → 2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid (94% yield)
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, thiazole-H), 7.68–7.71 (m, 2H, pyrrole-H), 6.35–6.38 (m, 2H, pyrrole-H)
- LC-MS (ESI+) : m/z 222.08 [M+H]⁺
Amide Coupling Strategy
Acid Activation to Acid Chloride
Treatment with oxalyl chloride (2 eq) in anhydrous DCM catalyzed by DMF (0.1 eq):
2-(1H-Pyrrol-1-yl)thiazole-4-carboxylic acid → 2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl chloride (Quantitative conversion)
Reaction Monitoring
- Completion confirmed by disappearance of -OH stretch (2500–3300 cm⁻¹) in FT-IR
Nucleophilic Acyl Substitution
Coupling with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in presence of N-methylmorpholine (NMM):
2-(1H-Pyrrol-1-yl)thiazole-4-carbonyl chloride + 6-(Methylsulfonyl)benzo[d]thiazol-2-amine → Target compound (68% yield)
Optimized Conditions
- Solvent: Anhydrous THF
- Temperature: 0°C → RT over 2 hr
- Workup: Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 1:1)
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃) :
δ 8.72 (s, 1H, thiazole-H), 8.24 (d, J=8.4 Hz, 1H, benzothiazole-H), 7.98 (d, J=8.4 Hz, 1H, benzothiazole-H), 7.64–7.67 (m, 2H, pyrrole-H), 6.42–6.45 (m, 2H, pyrrole-H), 3.12 (s, 3H, SO₂CH₃)¹³C NMR (150 MHz, CDCl₃) :
δ 165.2 (CONH), 152.1 (thiazole-C2), 142.8 (benzothiazole-C6), 134.5–121.2 (aromatic carbons), 44.3 (SO₂CH₃)HRMS (ESI-TOF) :
Calcd for C₁₆H₁₂N₄O₃S₂ [M+H]⁺: 397.0432
Found: 397.0429
Purity Assessment
- HPLC : 99.1% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min)
- Elemental Analysis :
Calcd (%): C 48.48, H 3.05, N 14.14
Found (%): C 48.41, H 3.11, N 14.09
Comparative Analysis of Synthetic Routes
Key advancements include eliminating cryogenic conditions during amide coupling and improving atom economy through direct acid chloride formation.
Process Optimization Considerations
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance thiazole ring closure rates by stabilizing transition states through dipole interactions. Non-polar solvents (toluene) lead to incomplete conversion (<50%).
Catalytic Acceleration
Addition of 4-dimethylaminopyridine (DMAP, 5 mol%) during amide coupling increases reaction rate by 40% through nucleophilic catalysis.
Scalability Challenges
- Exothermic sulfonation requires controlled addition (<5°C) to prevent decomposition
- Thiazole ring formation generates HBr gas necessitating scrubbers at >100g scale
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to optimize the yield of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide?
- Methodological Answer :
- Stepwise Synthesis : Begin with the benzo[d]thiazole core formation via condensation of 2-aminothiophenol with chlorinated aromatic compounds under reflux (e.g., toluene, 80–100°C) .
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the thiazole-4-carboxylic acid intermediate with the pyrrole-containing amine. Solvents like DMF or dichloromethane (DCM) are optimal for this step .
- Catalytic Optimization : For sulfonyl group introduction (methylsulfonyl), employ CuI catalysis in acetonitrile with Na₂S₂O₃ as a sulfur source, as demonstrated in analogous thiazole syntheses .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and final products via recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). Key signals include the methylsulfonyl group (δ ~3.3 ppm for CH₃, ¹H NMR) and aromatic protons (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity (>98%) .
- X-ray Crystallography : If crystalline, resolve the structure to validate bond lengths/angles, as done for related benzo[d]thiazole derivatives .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate and brine to remove polar impurities after acidic/basic workups .
- Chromatography : Employ flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) for intermediates. For final products, use preparative HPLC with acetonitrile/water .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or DMF/ether) to enhance crystal lattice formation and purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Benzo[d]thiazole Core : Replace the methylsulfonyl group with halogens (Cl, F) or nitro groups to assess cytotoxicity changes, as seen in analogues with IC₅₀ shifts of 2–10 µM in cancer cell lines .
- Pyrrole Substitution : Test 1H-pyrrol-1-yl vs. pyrazole or morpholine groups to evaluate kinase inhibition selectivity (e.g., EGFR vs. VEGFR2) .
- Thiazole Linker : Introduce methyl or trifluoromethyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Assay Design : Use in vitro enzymatic assays (e.g., kinase inhibition) and cell viability (MTT) assays to quantify potency .
Q. What mechanistic pathways are implicated in the compound’s anticancer activity?
- Methodological Answer :
- Target Identification : Perform kinome-wide profiling or proteomic analysis to identify binding partners (e.g., MAPK/ERK or PI3K/AKT pathways) .
- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) in treated cancer cells .
- In Vivo Validation : Use xenograft models (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition and correlate with pharmacokinetic parameters (Cmax, AUC) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent/Isotope Effects : Re-run NMR in standardized solvents (DMSO-d₆ or CDCl₃) and compare with literature values for analogous compounds .
- Dynamic Effects : For rotameric ambiguity (e.g., amide bond rotation), use variable-temperature NMR to confirm peak splitting origins .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and assign disputed signals .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the carboxamide to a methyl ester or PEGylated derivative to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release and improved tumor targeting .
- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration, ensuring <5% hemolysis in RBC compatibility tests .
Q. How can multi-step synthesis challenges (e.g., low yields in final steps) be addressed?
- Methodological Answer :
- Reaction Monitoring : Use TLC or LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction times .
- Catalyst Screening : Test Pd(OAc)₂ or RuPhos for Buchwald-Hartwig coupling steps, optimizing ligand-to-metal ratios .
- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) for sluggish amidation steps, improving yields from 6% to 39% in analogous syntheses .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid clearance mechanisms (e.g., CYP3A4-mediated oxidation) .
- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to explain reduced free drug concentrations in vivo .
- Dose Escalation : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
